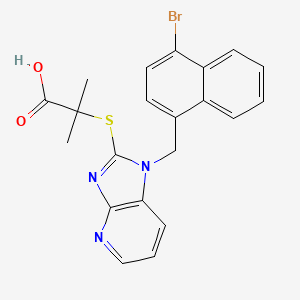![molecular formula C10H26Cl2N2O2S2 B12400839 2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)
2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride is a complex organic compound characterized by its unique structure featuring disulfide bonds and multiple amino and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride typically involves multiple steps:
Formation of Disulfide Bonds: The initial step involves the formation of disulfide bonds between two ethyl groups. This can be achieved through the oxidation of thiol groups using oxidizing agents such as hydrogen peroxide or iodine.
Hydroxylation: Hydroxyl groups are introduced through a reaction with ethylene oxide or similar reagents.
Methylation: Methyl groups are added using methyl iodide or dimethyl sulfate.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reactions and precise addition of reagents.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bonds, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of disulfide bonds can yield thiol groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Various Derivatives: From substitution reactions.
Scientific Research Applications
2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving disulfide bond formation and reduction, protein folding, and thiol-disulfide exchange reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various formulations.
Mechanism of Action
The compound exerts its effects primarily through its disulfide bonds and amino groups:
Disulfide Bonds: These bonds can undergo redox reactions, playing a crucial role in maintaining the structural integrity of proteins and other biomolecules.
Amino Groups: These groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Similar in having amino and hydroxyl groups but lacks disulfide bonds.
Hydroxyethyl disulfide: Contains disulfide bonds but lacks the complex amino and hydroxyl groups.
Uniqueness
2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride is unique due to its combination of disulfide bonds, amino groups, and hydroxyl groups, making it versatile for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C10H26Cl2N2O2S2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C10H24N2O2S2.2ClH/c1-11(3-7-13)5-9-15-16-10-6-12(2)4-8-14;;/h13-14H,3-10H2,1-2H3;2*1H |
InChI Key |
JDBLUARZJRLIBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CCSSCCN(C)CCO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)
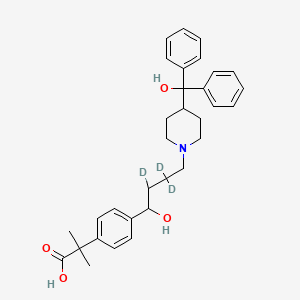
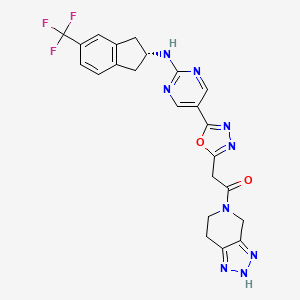
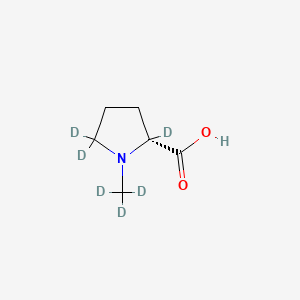
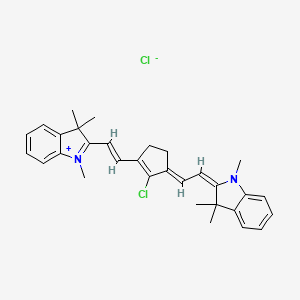
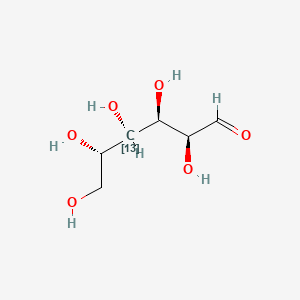
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)


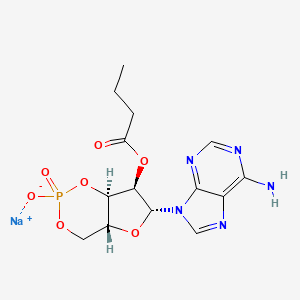
![(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)
